molecular formula C17H19FN2O4 B6956379 Methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate

Methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate

Cat. No.: B6956379
M. Wt: 334.34 g/mol
InChI Key: RMEFFTWFMINKHO-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate is a complex organic compound that features a benzoate ester functional group, a fluorine atom, and a substituted imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step involves the alkylation of the imidazolidinone ring with cyclopentyl halides in the presence of a base.

    Attachment of the Benzoate Ester: The benzoate ester can be introduced via esterification reactions using methanol and the corresponding benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of hydroxylated imidazolidinone derivatives.

    Substitution: Formation of substituted benzoate esters with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe molecule for studying biological pathways involving fluorinated compounds or imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance binding affinity and metabolic stability, while the imidazolidinone ring can participate in specific interactions with protein active sites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate
  • Methyl 4-[(3-cyclohexyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate
  • Methyl 4-[(3-phenyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate

Uniqueness

Methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate is unique due to the presence of the cyclopentyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 4-[(3-cyclopentyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-24-16(22)11-6-7-12(14(18)8-11)9-20-15(21)10-19(17(20)23)13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEFFTWFMINKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN2C(=O)CN(C2=O)C3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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